

The Toxicological Profile of 3-Octen-2-one: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 3-Octen-2-one

Cat. No.: B154500

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For Researchers, Scientists, and Drug Development Professionals

Introduction: **3-Octen-2-one** (CAS No. 1669-44-9) is an alpha,beta-unsaturated ketone found naturally in a variety of foods and utilized as a flavoring agent and fragrance ingredient. Its safety assessment is crucial for determining acceptable exposure levels in consumer products and for professionals in drug development who may encounter this or structurally related compounds. This technical guide provides a detailed overview of the available toxicological data for **3-Octen-2-one**, including in-depth summaries of key toxicological endpoints, experimental methodologies, and an exploration of its potential mechanism of action.

Executive Summary of Toxicological Endpoints

The safety of **3-Octen-2-one** has been evaluated by various scientific bodies, including the Research Institute for Fragrance Materials (RIFM). Much of the safety assessment relies on data from structurally similar compounds (read-across) and the Threshold of Toxicological Concern (TTC) approach, due to a lack of specific data on **3-Octen-2-one** for certain endpoints.

Toxicological Endpoint	Result/Conclusion	Data Source
Acute Oral Toxicity	Data not available.	-
Acute Dermal Toxicity	Data not available.	-
Acute Inhalation Toxicity	Toxicity Category III for the read-across analog 3-decen-2-one. [1]	Read-across: 3-decen-2-one
Skin Irritation	Classified as a skin irritant (Toxicity Category II for the read-across analog 3-decen-2-one). [1]	Read-across: 3-decen-2-one
Eye Irritation	Classified as an eye irritant (Toxicity Category II for the read-across analog 3-decen-2-one). [1]	Read-across: 3-decen-2-one
Skin Sensitization	Considered a skin sensitizer.	Read-across: 3-decen-2-one
Genotoxicity	Not expected to be genotoxic.	Read-across: 3-nonen-2-one
Repeated Dose Toxicity	No data available; exposure is below the Threshold of Toxicological Concern (TTC).	TTC Approach
Reproductive Toxicity	No data available; exposure is below the Threshold of Toxicological Concern (TTC).	TTC Approach
Phototoxicity/Photoallergenicity	Not expected to be phototoxic or photoallergenic.	RIFM Assessment

Detailed Toxicological Assessment

Acute Toxicity

Specific acute toxicity data (LD50 values) for **3-Octen-2-one** via oral and dermal routes are not readily available in the public domain. For the structurally similar compound, 3-decen-2-one, it

is classified as Toxicity Category IV for acute oral and dermal toxicity, and Toxicity Category III for acute inhalation toxicity.[1]

Irritation

Skin Irritation: Based on read-across data from 3-decen-2-one, **3-Octen-2-one** is considered a skin irritant, falling into Toxicity Category II.[1]

Eye Irritation: Similarly, read-across data from 3-decen-2-one indicates that **3-Octen-2-one** is an eye irritant, also classified under Toxicity Category II.[1]

Skin Sensitization

3-Octen-2-one is considered a skin sensitizer. This conclusion is based on data from a Local Lymph Node Assay (LLNA) conducted on the read-across analog, 3-decen-2-one.

Study	Species	Vehicle	Concentrations Tested (%)	Stimulation Index (SI)	EC3 Value (%)	Result
Local Lymph Node Assay (LLNA) on 3-decen-2-one	Mouse	Not Specified	2.5, 5, 10, 25, 50	>3 at multiple concentrations	11	Sensitizer

A No Expected Sensitization Induction Level (NESIL) of 110 $\mu\text{g}/\text{cm}^2$ has been established for **3-octen-2-one** based on the data from 3-decen-2-one.

Genotoxicity

The genotoxic potential of **3-Octen-2-one** has been evaluated using a read-across approach with 3-nonen-2-one.

Bacterial Reverse Mutation Assay (Ames Test) on 3-nonen-2-one:

- Test System: *Salmonella typhimurium* strains TA98, TA100, TA1535, TA1537, and *Escherichia coli* strain WP2uvrA.
- Methodology: The assay was conducted in compliance with OECD Guideline 471, using the plate incorporation method.
- Results: No significant, dose-dependent increase in the number of revertant colonies was observed in any of the tester strains, both with and without metabolic activation (S9 mix).
- Conclusion: Under the conditions of the study, 3-nonen-2-one was considered not to be mutagenic. Therefore, **3-Octen-2-one** is not expected to be genotoxic.

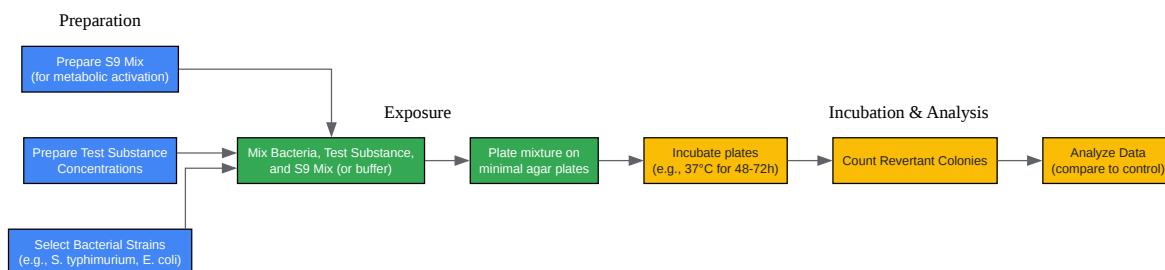
Repeated Dose and Reproductive Toxicity

There are no specific repeated dose or reproductive toxicity studies available for **3-Octen-2-one** or its close analogs. The safety assessment for these endpoints relies on the Threshold of Toxicological Concern (TTC) approach. The estimated systemic exposure to **3-Octen-2-one** from its use as a fragrance ingredient is below the TTC for a Cramer Class I material, indicating a low probability of systemic toxicity with repeated use.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test - based on OECD Guideline 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. The workflow involves exposing amino acid-requiring bacterial strains to the test substance and measuring the reversion to a state where they can synthesize the amino acid themselves.

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Ames Test Experimental Workflow

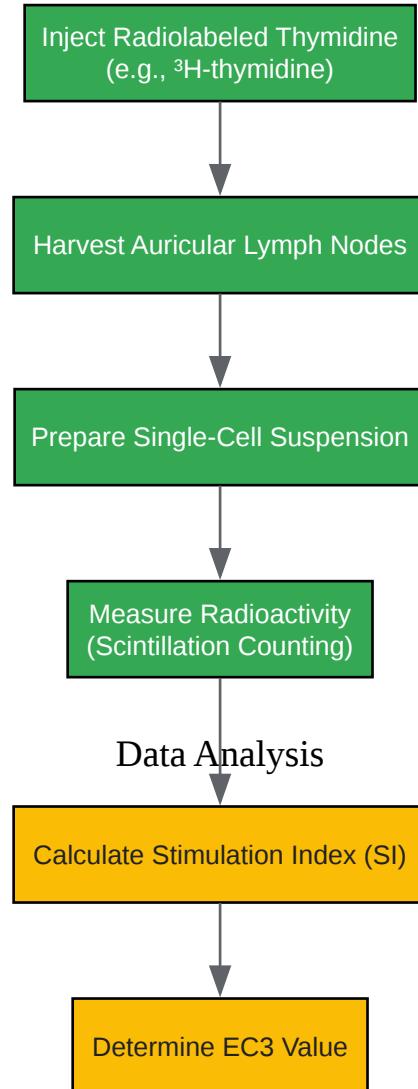
Local Lymph Node Assay (LLNA - based on OECD Guideline 429)

The LLNA is the preferred method for assessing the skin sensitization potential of a substance. It measures the proliferation of lymphocytes in the draining lymph nodes following dermal application of the test substance.

Dosing Phase (Days 1-3)

Apply Test Substance to
Dorsal Surface of Mouse Ears

Proliferation & Measurement (Day 6)



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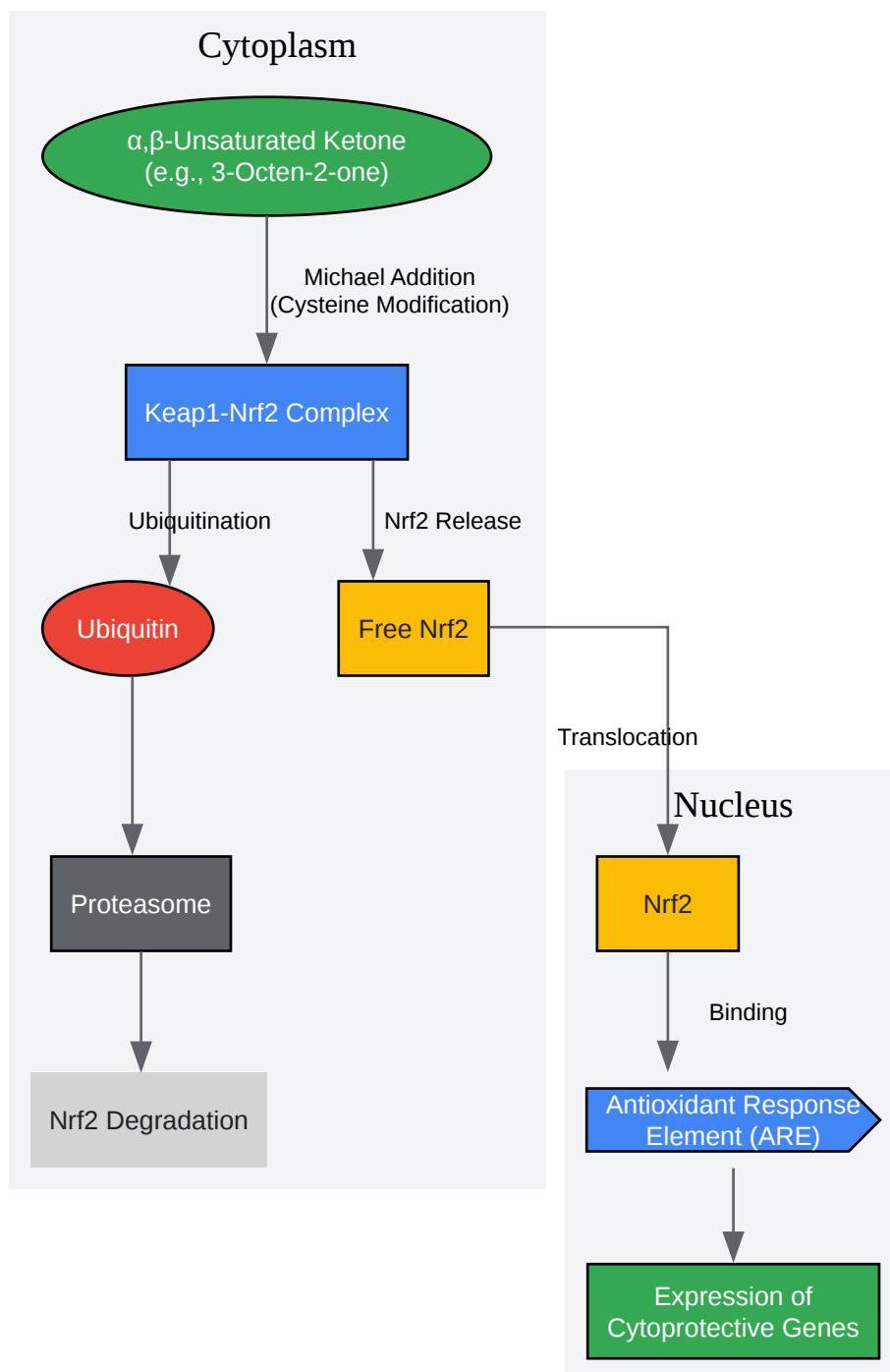
Local Lymph Node Assay (LLNA) Workflow

Mechanism of Action: The Role of Michael Addition and the Keap1-Nrf2 Pathway

Alpha,beta-unsaturated ketones, such as **3-Octen-2-one**, are known to be reactive electrophiles. A key mechanism by which these compounds can exert biological effects is through a Michael addition reaction.^{[2][3][4][5]} This involves the covalent binding of the electrophilic β -carbon of the ketone to nucleophilic moieties in biological macromolecules, particularly the thiol groups of cysteine residues in proteins.

One of the most sensitive cellular sensors for such electrophilic stress is the Keap1-Nrf2 signaling pathway.^{[6][7][8][9]} Under normal conditions, the transcription factor Nrf2 is kept at low levels by being bound to Keap1, which targets it for ubiquitination and subsequent proteasomal degradation.

When an electrophile like an α,β -unsaturated ketone enters the cell, it can react with specific cysteine residues on Keap1. This covalent modification leads to a conformational change in Keap1, disrupting its ability to target Nrf2 for degradation. As a result, newly synthesized Nrf2 can accumulate, translocate to the nucleus, and bind to the Antioxidant Response Element (ARE) in the promoter regions of a battery of cytoprotective genes. These genes encode for antioxidant and detoxifying enzymes, which help to mitigate the cellular stress induced by the electrophilic compound.



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Keap1-Nrf2 Signaling Pathway Activation

Conclusion

The toxicological assessment of **3-Octen-2-one** indicates a low level of concern for systemic toxicity at current exposure levels, primarily supported by the Threshold of Toxicological Concern. The main toxicological endpoints of note are skin and eye irritation and skin sensitization, for which the substance is classified based on read-across data. The lack of genotoxic potential is also inferred from a read-across study. The likely mechanism of action for the observed sensitization and other potential biological activities involves the electrophilic nature of α,β -unsaturated ketones, leading to Michael addition reactions with cellular nucleophiles and potential activation of the Keap1-Nrf2 cytoprotective pathway. Further studies on **3-Octen-2-one** itself would be beneficial to reduce the reliance on read-across and TTC approaches and to provide a more definitive safety profile.

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